L-Quebrachitol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Quebrachitol can be synthesized through several chemical routes. One common method involves the methylation of inositol derivatives. The process typically includes the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, particularly from the serum of natural rubber latex. The extraction process includes membrane separation technology to isolate this compound from other components. This method is cost-effective and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: L-Quebrachitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding inositol derivatives.
Reduction: Reduction reactions can convert this compound into different cyclitol derivatives.
Substitution: Substitution reactions, particularly methylation, are common in modifying this compound for various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Methyl iodide and potassium carbonate are typical reagents for methylation reactions.
Major Products:
Scientific Research Applications
L-Quebrachitol has a wide range of applications in scientific research, including:
Mechanism of Action
L-Quebrachitol exerts its effects through several molecular pathways:
Comparison with Similar Compounds
L-Quebrachitol is compared with other similar cyclitols, such as:
Myo-Inositol: A widely studied cyclitol with applications in medicine and biology, but with different molecular targets and pathways.
Uniqueness: this compound’s unique combination of promoting bone health, improving glucose metabolism, and exhibiting antibiotic effects sets it apart from other cyclitols. Its natural occurrence in rubber latex and the environmentally friendly extraction methods further enhance its appeal for various applications .
Properties
IUPAC Name |
(1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-MBXCVVGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029528, DTXSID80957028 | |
Record name | Quebrachitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxycyclohexane-1,2,3,4,5-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-38-6, 3564-07-6 | |
Record name | Quebrachitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quebrachitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quebrachitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxycyclohexane-1,2,3,4,5-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUEBRACHITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4JLQ7I4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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